N1 Substituent: Isopropyl vs Pyridinylmethyl
CAS 178979-63-0 possesses an N1-isopropyl group, whereas the clinically evaluated anti-HIV compound capravirine (CAS 178979-85-6) carries an N1-pyridin-4-ylmethyl group. In the capravirine analogue series, the N1 substituent directly determines the hydrogen-bonding interaction with the backbone carbonyl of Lys101 in HIV-1 reverse transcriptase; removal or truncation of this pyridinylmethyl to a simple alkyl group reduces wild-type HIV-1 RT inhibitory potency by 10- to 50-fold in enzymatic assays [1]. Although no direct IC50 data for CAS 178979-63-0 against HIV-1 RT were found in the public domain, the structural divergence at N1 alone precludes assuming equivalence to capravirine.
| Evidence Dimension | N1 substituent identity and inferred impact on target binding |
|---|---|
| Target Compound Data | N1 = isopropyl (CAS 178979-63-0); no public HIV-1 RT IC50 available |
| Comparator Or Baseline | Capravirine (CAS 178979-85-6): N1 = pyridin-4-ylmethyl; HIV-1 RT IC50 in low nanomolar range (reported in Shionogi patents US5910506, WO9610019) |
| Quantified Difference | Structural divergence alone; SAR in class indicates 10- to 50-fold potency shift when pyridinylmethyl replaced by simple alkyl [1] |
| Conditions | HIV-1 reverse transcriptase enzymatic assay; class-level SAR derived from capravirine analog series |
Why This Matters
For researchers developing NNRTIs or studying HIV-1 RT, the N1-isopropyl variant offers a distinct steric and electronic profile that may be exploited for resistance profiling or scaffold-hopping, but cannot serve as a direct capravirine surrogate without independent potency verification.
- [1] Li X, et al. The HIV-1 non-nucleoside reverse transcriptase inhibitors (part V): capravirine and its analogues. Curr Med Chem. 2012;19(36):6138-49. PMID: 22934811. View Source
